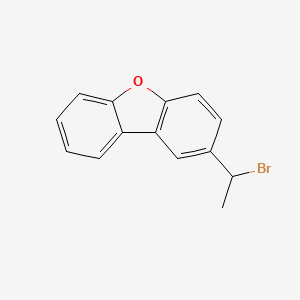

2-(1-Bromoethyl)dibenzofuran

描述

Structure

3D Structure

属性

分子式 |

C14H11BrO |

|---|---|

分子量 |

275.14 g/mol |

IUPAC 名称 |

2-(1-bromoethyl)dibenzofuran |

InChI |

InChI=1S/C14H11BrO/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-9H,1H3 |

InChI 键 |

NJNNAJAXZNOKNW-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 1 Bromoethyl Dibenzofuran

Precursor Synthesis and Functional Group Transformations Leading to the Dibenzofuran (B1670420) Core

The synthesis of the dibenzofuran framework is the foundational step, which can be achieved through various modern synthetic strategies. Subsequent functionalization at the C2 position is critical for introducing the necessary precursor to the 1-bromoethyl group.

Strategies for Constructing the Dibenzofuran Ring System

The formation of the dibenzofuran nucleus has been the subject of extensive research, leading to several efficient protocols. These methods can be broadly categorized into intramolecular cyclizations of biaryl precursors.

One prominent strategy involves the intramolecular cyclization of diaryl ether derivatives. rsc.org This can be accomplished using transition metal catalysts like palladium or copper. acs.org For instance, a copper-catalyzed cyclization of cyclic diaryliodonium salts in water has been shown to produce dibenzofuran derivatives in good to excellent yields. acs.org Another powerful approach is the photoinduced intramolecular cyclization of o-arylphenols. conicet.gov.ar This method can proceed via an electron transfer (eT) mechanism, sometimes eliminating the need for heavy metal catalysts. conicet.gov.ar

Tandem reactions that form multiple bonds in a single pot offer an efficient alternative. A notable example is the one-pot synthesis from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, which proceeds through a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. acs.orgorganic-chemistry.org Flash vacuum pyrolysis (FVP) of aryl 2-(allyloxy)benzoates also yields dibenzofurans through a radical-mediated mechanism. researchgate.net

| Synthetic Strategy | Key Precursors | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular C-O Bond Formation | Diaryl Ethers / Diaryliodonium Salts | Cu-catalyst, H₂O, 100 °C | High yields, uses water as a solvent. | acs.org |

| Photoinduced Cyclization | o-Arylphenols | UV light, KOBu-t, DMSO | Can be metal-free; proceeds via radical intermediates. | conicet.gov.ar |

| Tandem Cross-Coupling/Cyclization | 6-Diazo-2-cyclohexenones, o-haloiodobenzenes | Pd(PPh₃)₄, Cu₂O | One-pot operation with high efficiency and substrate compatibility. | organic-chemistry.org |

| Flash Vacuum Pyrolysis | Aryl 2-(allyloxy)benzoates | 650 °C, High Vacuum | Radical mechanism, effective for certain substituted precursors. | researchgate.net |

| Negishi Coupling / SNAr | Fluorobenzenes, 2-bromophenyl acetates | nBuLi, ZnCl₂, Pd-catalyst | One-pot, four-step sequence with mild conditions. | nih.govljmu.ac.uk |

Regioselective Functionalization at the 2-Position of the Dibenzofuran Nucleus

To synthesize 2-(1-Bromoethyl)dibenzofuran, a functional group must first be installed selectively at the C2 position of the dibenzofuran core. The C2 and C8 positions are the most electronically activated sites for electrophilic aromatic substitution.

A common and direct route to a suitable precursor is the Friedel-Crafts acylation to introduce an acetyl group, forming 2-acetyldibenzofuran. medchemexpress.com This ketone serves as an ideal precursor for the subsequent introduction of the 1-bromoethyl moiety.

Alternative methods for C2 functionalization have also been developed. Flash vacuum pyrolysis of para-substituted aryl 2-(allyloxy)benzoates leads specifically to 2-substituted dibenzofurans in high yields (73-90%). researchgate.net Furthermore, dibenzofuran-2-sulfonyl chloride can be synthesized and used as a handle for further transformations. ekb.eg Palladium-catalyzed C-H functionalization reactions have also been explored to introduce substituents at specific positions, although controlling regioselectivity between the C2 and other positions can be challenging and often depends on directing groups or the specific catalytic system. researchgate.net

| Functionalization Method | Reagents | Product | Key Aspects | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyldibenzofuran | Classic electrophilic substitution; provides a key ketone precursor. | medchemexpress.com |

| Flash Vacuum Pyrolysis | p-Substituted aryl 2-(allyloxy)benzoates | 2-Substituted Dibenzofuran | High regioselectivity for the 2-position based on precursor design. | researchgate.net |

| Sulfonylation | Chlorosulfonic acid | Dibenzofuran-2-sulfonyl chloride | Creates a versatile sulfonyl chloride group for further coupling. | ekb.eg |

Stereoselective Introduction of the 1-Bromoethyl Moiety

Creating the chiral center in this compound with a specific stereochemistry requires advanced asymmetric or diastereoselective methods.

Asymmetric Synthesis Approaches to Chiral this compound

A highly effective and common strategy for asymmetric synthesis involves the stereoselective reduction of a prochiral ketone followed by stereospecific conversion of the resulting alcohol to the bromide. numberanalytics.com

This approach would begin with the precursor, 2-acetyldibenzofuran.

Asymmetric Reduction: The ketone is reduced to the corresponding chiral alcohol, 1-(dibenzofuran-2-yl)ethanol. This is typically achieved using a chiral catalyst. A well-known example is the Noyori asymmetric hydrogenation, which employs a Ruthenium-chiral phosphine (B1218219) ligand (e.g., Ru-BINAP) complex and a hydrogen source to achieve high enantioselectivity. numberanalytics.com

Stereospecific Bromination: The resulting enantiomerically enriched alcohol is then converted to the target bromide. Reagents like phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃) are commonly used for this transformation. These reactions typically proceed through an Sₙ2 mechanism, resulting in an inversion of the stereochemistry at the chiral center.

This two-step sequence allows for the reliable production of either the (R)- or (S)-enantiomer of this compound by selecting the appropriate enantiomer of the chiral catalyst in the reduction step.

Diastereoselective Synthesis for Specific Stereoisomers

Diastereoselective synthesis relies on an existing chiral element within the molecule, such as a chiral auxiliary, to direct the stereochemical outcome of a subsequent reaction. researchgate.net While specific examples for this compound are not prevalent, established methodologies can be adapted.

One potential pathway involves modifying the 2-acetyldibenzofuran precursor with a chiral auxiliary. For example, condensation with a chiral amine could form a chiral imine or enamine. The subsequent diastereoselective reduction or alkylation of this intermediate would be directed by the chiral auxiliary. The final step would involve the removal of the auxiliary to yield the chiral product.

Another approach is the diastereoselective bromination of an alkene precursor. If 2-vinyldibenzofuran is subjected to bromination in the presence of a chiral ligand or reagent, it could potentially lead to the diastereoselective formation of the desired product. The stereochemical course of such reactions is highly dependent on the interaction between the substrate and the chiral catalyst or reagent. researchgate.netbeilstein-journals.org Such methods often require significant optimization to achieve high diastereomeric ratios. nih.govrsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing yield, purity, and stereoselectivity in any multi-step synthesis. Key parameters that require careful tuning include the choice of catalyst, solvent, temperature, reaction time, and the nature of reagents and additives.

For the construction of the dibenzofuran core via Cu-catalyzed cyclization of diaryliodonium salts, a study demonstrated that the optimal conditions were 0.05 equivalents of a copper catalyst with 0.1 equivalents of a ligand, using a base in water at 100 °C. acs.org Changing the catalyst, ligand, or base significantly impacted the reaction yield. acs.org

Similarly, in the one-pot synthesis of dibenzofurans from 6-diazo-2-cyclohexenones, optimization revealed that the combination of Pd(PPh₃)₄ and Cu₂O as catalysts was critical for achieving high yields. organic-chemistry.org The reaction's success was also sensitive to the electronic nature of the substituents on the starting materials. organic-chemistry.org

For the stereoselective steps, optimization is even more critical. In the asymmetric reduction of 2-acetyldibenzofuran, the catalyst loading, pressure of hydrogen gas, temperature, and solvent can all affect the enantiomeric excess (e.e.) of the resulting alcohol. In the subsequent bromination step, the choice of brominating agent and reaction temperature is crucial to prevent racemization and side reactions. For instance, milder conditions are often preferred to maintain the stereochemical integrity of the chiral alcohol.

| Parameter | Variation | Effect on Yield |

|---|---|---|

| Catalyst | CuI, Cu(OAc)₂, Cu₂O | CuI provided the highest yield (96%). |

| Ligand | Phen, Neocuproine, No Ligand | The presence of a ligand like 1,10-phenanthroline (B135089) (Phen) was beneficial. |

| Base | K₂CO₃, Cs₂CO₃, NaOH | NaOH was found to be the optimal base. |

| Temperature | Room Temp, 60 °C, 100 °C | Higher temperatures (100 °C) were necessary for high conversion. |

| Solvent | H₂O, DMF, Toluene | Water was shown to be a highly effective solvent for this transformation. |

Catalytic Systems in the Synthesis of this compound

The construction of the dibenzofuran core and the subsequent introduction of the bromoethyl group are heavily reliant on transition metal catalysis. Palladium and copper catalysts are central to the formation of the essential C-O and C-C bonds that define the dibenzofuran structure.

Palladium-based Catalysis: Palladium catalysts are exceptionally versatile for synthesizing the dibenzofuran nucleus. organic-chemistry.org Methods include the intramolecular cyclization of diaryl ethers and tandem reactions that combine cross-coupling with aromatization. organic-chemistry.orgorganic-chemistry.org For instance, palladium on carbon (Pd/C) has been effectively used as a reusable, ligand-free catalyst for the cyclization of o-iododiaryl ethers. organic-chemistry.org Other palladium(II)-catalyzed oxidative C-H activation and C-O cyclization strategies have been developed to form the furan (B31954) ring from ortho-aryl tyrosine derivatives. nih.gov In some one-pot protocols, a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used for a cross-coupling/aromatization sequence, which is then followed by a copper-catalyzed coupling reaction to complete the dibenzofuran synthesis. organic-chemistry.org

Copper-based Catalysis: Copper catalysts, often used in Ullmann-type reactions, are also pivotal. An efficient synthesis of dibenzofuran derivatives has been achieved through the copper-catalyzed cyclization of cyclic diaryliodonium salts in water, with cuprous iodide (CuI) and a 1,10-phenanthroline ligand system yielding excellent results. patsnap.comacs.org This approach is notable for its high yields, which can reach up to 96%. patsnap.comacs.org Optimization studies have identified copper(I) oxide (Cu₂O) as a critical catalyst for the final intramolecular C-O bond formation in certain one-pot syntheses of dibenzofurans. organic-chemistry.org

Other Catalytic Systems: Beyond palladium and copper, other metals are being explored. Iron(III) chloride (FeCl₃), for example, has been identified as an environmentally friendly and sustainable catalyst for related intramolecular reactions to form oxygen-containing heterocycles. researchgate.net

The final step in synthesizing this compound would typically involve the selective bromination of the ethyl group at the benzylic position of a 2-ethyldibenzofuran (B15075476) precursor. This is commonly achieved through radical bromination using reagents like N-bromosuccinimide (NBS). nih.gov

| Catalyst System | Type of Reaction | Key Findings and Advantages | Reference |

|---|---|---|---|

| Pd/C (Palladium on Carbon) | Intramolecular Cyclization | Reusable, ligand-free catalyst for efficient synthesis from o-iododiaryl ethers. | organic-chemistry.org |

| Pd(II) Acetate | C(sp²)–H Activation / C–O Cyclization | Effective for constructing the dibenzofuran core from tyrosine analogues. | nih.gov |

| CuI / 1,10-phenanthroline | Cyclization of Diaryliodonium Salts | Achieves high yields (up to 96%) in water, offering a green and efficient pathway. | patsnap.comacs.org |

| Pd(PPh₃)₄ and Cu₂O | One-Pot Tandem Reaction | A dual catalytic system for rapid construction of the dibenzofuran motif from 6-diazo-2-cyclohexenones. | organic-chemistry.org |

| FeCl₃ (Iron(III) Chloride) | Alkyne-Aldehyde Metathesis | An environmentally friendly and sustainable catalyst for synthesizing related oxepine structures. | researchgate.net |

Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry increasingly emphasizes sustainability, and the production of dibenzofuran derivatives is no exception. Several strategies align with the principles of green chemistry to reduce environmental impact.

One of the most significant advances is the use of water as a reaction solvent. patsnap.com Traditional organic syntheses often rely on volatile and toxic organic solvents, whereas water is non-toxic, inexpensive, and environmentally benign. The copper-catalyzed synthesis of dibenzofurans from diaryliodonium salts in water exemplifies this approach, providing high yields without the need for hazardous solvents. patsnap.comacs.org

Another green technique is the use of visible-light-promoted reactions. An eco-friendly method for synthesizing dibenzofuran derivatives employs an organic photosensitizer under visible light to facilitate intramolecular C–O bond formation. acs.org This method avoids the high temperatures and harsh reagents associated with many traditional cyclization reactions, thereby saving energy and reducing waste. acs.org

The use of reusable or catalyst-free systems also contributes to greener synthesis. Heterogeneous catalysts like palladium on carbon (Pd/C) can be recovered and reused, minimizing waste and catalyst cost. organic-chemistry.org Furthermore, novel catalyst-free approaches have been developed, such as the reaction of 2,2'-difluoro-1,1'-biphenyls with potassium tert-butoxide, which serves as an oxygen source, to form fluorinated dibenzofurans under microwave irradiation. researchgate.net Microwave-assisted synthesis itself is considered a green technique as it offers rapid and uniform heating, often leading to shorter reaction times and higher yields. researchgate.net

| Green Chemistry Principle | Application in Dibenzofuran Synthesis | Advantages | Reference |

|---|---|---|---|

| Use of Benign Solvents | Cu-catalyzed cyclization reactions performed in water. | Reduces use of volatile organic compounds (VOCs); economical and non-toxic. | patsnap.comacs.org |

| Energy Efficiency | Visible-light-promoted synthesis using a photosensitizer. | Operates at ambient temperature, reducing energy consumption compared to thermal methods. | acs.org |

| Catalyst Reusability | Employing heterogeneous catalysts like Pd/C. | Minimizes metal waste and reduces overall cost of the synthetic process. | organic-chemistry.org |

| Alternative Energy Sources | Microwave-assisted synthesis for fluorinated dibenzofurans. | Provides rapid, homogeneous heating, leading to shorter reaction times and higher efficiency. | researchgate.net |

| Atom Economy | Catalyst-free synthesis using potassium tert-butoxide as an O²⁻ synthon. | Eliminates the need for a metal catalyst and utilizes a simple base as the oxygen source. | researchgate.net |

Emerging Synthetic Techniques and Future Prospects in Bromoethyl Dibenzofuran Production

The field of organic synthesis is continuously evolving, with new techniques offering greater efficiency, selectivity, and scalability. For the production of this compound and related compounds, several emerging areas hold significant promise.

One-Pot and Tandem Reactions: One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, are becoming increasingly popular. organic-chemistry.org These procedures are highly efficient as they minimize the need for intermediate purification steps, thereby saving time, solvents, and materials. Protocols for synthesizing dibenzofurans via a one-pot sequence of SNAr and intramolecular palladium-catalyzed aryl-aryl coupling have been successfully developed. nih.gov Another novel one-pot method involves a tandem Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. organic-chemistry.org

Photocatalysis: Building on visible-light-promoted reactions, photocatalysis is a rapidly advancing field. For the final bromination step, traditional radical initiators can be replaced with photocatalytic methods. For example, the bromination of benzylic C-H bonds has been achieved using KBr and Oxone under visible light irradiation, providing a safer and more environmentally friendly alternative to using liquid bromine.

Continuous Flow Chemistry: For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. In a flow reactor, reagents are continuously pumped through a tube or microreactor where the reaction occurs. This technology allows for superior control over reaction parameters, improved heat transfer, enhanced safety (especially when handling hazardous intermediates), and straightforward scalability. beilstein-journals.org The establishment of a continuous flow process for the synthesis of the dibenzofuran core and its subsequent bromination could represent a major step forward in the large-scale, cost-effective production of this compound. beilstein-journals.org

Novel Precursors: The development of new and highly reactive starting materials also drives innovation. The use of cyclic diaryliodonium salts as precursors for the dibenzofuran core is a prime example of a modern approach that provides access to these structures under mild, green conditions. acs.org

| Emerging Technique | Description | Future Prospects & Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Combining multiple synthetic steps (e.g., coupling and cyclization) into a single operation. | Increases efficiency, reduces waste, saves time and resources. | organic-chemistry.orgnih.gov |

| Photocatalysis | Using light to drive chemical reactions, often with a photocatalyst. | Enables reactions under mild conditions, offers high selectivity, and reduces reliance on hazardous reagents. | acs.org |

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch. | Improves safety, scalability, and process control; ideal for industrial production. | beilstein-journals.org |

| Novel Precursors | Development and use of advanced starting materials like cyclic diaryliodonium salts. | Allows for synthesis under milder conditions with higher yields and greener profiles. | acs.org |

Mechanistic Investigations into the Reactivity of 2 1 Bromoethyl Dibenzofuran

Elimination Reactions (E1, E2) and Olefin Formation from 2-(1-Bromoethyl)dibenzofuran

In the presence of a base, this compound can undergo elimination reactions to form an alkene, specifically 2-vinyldibenzofuran. maricopa.edu Similar to substitution reactions, eliminations can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.org These reactions are often in competition with substitution reactions. msu.edu

The strength of the base is a key factor in determining the elimination pathway. Strong, non-nucleophilic bases, particularly sterically hindered ones like potassium tert-butoxide, favor the E2 mechanism. matanginicollege.ac.inmasterorganicchemistry.com The E2 reaction is a concerted process where the base removes a proton from a carbon adjacent to the leaving group (the β-carbon) at the same time as the carbon-bromine bond breaks to form a double bond. matanginicollege.ac.inlibretexts.org

Weak bases, on the other hand, favor the E1 mechanism, which proceeds through the same carbocation intermediate as the SN1 reaction. matanginicollege.ac.in Following the formation of the carbocation, a weak base (which can be the solvent) removes a proton from an adjacent carbon to form the alkene. libretexts.org

| Base | Solvent | Predominant Mechanism | Major Product |

| Potassium tert-butoxide | tert-Butanol | E2 | 2-Vinyldibenzofuran |

| Sodium ethoxide | Ethanol | E2 (competes with SN2) | 2-Vinyldibenzofuran |

| Ethanol (solvolysis) | Ethanol | E1 (competes with SN1) | 2-Vinyldibenzofuran |

This table provides hypothetical data based on established principles of elimination reactions.

Carbocation intermediates, such as those formed in E1 reactions, are susceptible to rearrangement to form a more stable carbocation. altervista.orgmasterorganicchemistry.com However, in the case of the carbocation formed from this compound, it is already a secondary, benzylic-like carbocation, which is relatively stable due to resonance with the dibenzofuran (B1670420) ring system. Therefore, significant rearrangements are generally not expected under E1 conditions.

Radical Reactions Involving the Bromoethyl Group

The carbon-bromine bond in this compound can also undergo homolytic cleavage to form a radical intermediate, particularly under conditions of heat or UV radiation, or in the presence of a radical initiator. rutgers.edulibretexts.org The resulting secondary, benzylic-like radical would be stabilized by resonance with the dibenzofuran ring.

Radical reactions typically proceed through a chain reaction mechanism involving three stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the formation of a radical, for example, by the homolytic cleavage of the C-Br bond.

Propagation: The dibenzofuranyl ethyl radical can then react with other molecules, propagating the chain. For instance, it could abstract a hydrogen atom from a solvent molecule or add across a double bond.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

The specific products of radical reactions involving this compound would depend on the other reagents present. For example, in the presence of a hydrogen donor, the bromoethyl group could be reduced to an ethyl group. In the presence of an alkene, a new carbon-carbon bond could be formed. acs.org

Generation and Trapping of Radicals from this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, leading to the formation of a secondary benzylic radical. This process can be initiated by various methods, including the use of radical initiators or photolysis. rsc.orgrsc.org The generation of this radical intermediate opens up avenues for a range of chemical transformations.

The transient nature of radical species necessitates the use of trapping agents for their detection and characterization. researchgate.net Spin trapping is a common technique where a short-lived radical reacts with a spin trap molecule to form a more stable radical adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy. mdpi.comnih.gov Common spin traps include nitrones and nitroso compounds. mdpi.com Another approach is chemical trapping, where the radical is intercepted by a reagent to form a stable, isolable product, providing indirect evidence of the radical's formation. whiterose.ac.uk For instance, in the presence of a suitable trapping agent, the dibenzofuranyl ethyl radical can be captured, confirming its generation. researcher.life

Applications in Polymerization and C-C Bond Formation

The radical generated from this compound can serve as an initiator for polymerization reactions. This is particularly relevant in controlled radical polymerization techniques, where the controlled generation of radicals allows for the synthesis of polymers with well-defined architectures and molecular weights. The bromoethyl group can act as an initiating site for atom transfer radical polymerization (ATRP), a versatile method for polymer synthesis.

Furthermore, the radical intermediate is a key player in various carbon-carbon bond-forming reactions. vanderbilt.edutdl.orgchalmers.seorganic-chemistry.org These reactions are fundamental in organic synthesis for the construction of more complex molecular skeletons. rsc.org The dibenzofuranyl ethyl radical can add to alkenes or other unsaturated systems, leading to the formation of new C-C bonds and the extension of the carbon framework. vanderbilt.edu

Reactivity of the Dibenzofuran Nucleus in the Presence of the Bromoethyl Substituent

The presence of the 1-bromoethyl substituent influences the reactivity of the aromatic dibenzofuran core. This influence is observed in both electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. uomustansiriyah.edu.iqlibretexts.org The dibenzofuran system is an electron-rich aromatic compound, and the position of electrophilic attack is directed by the existing substituents. pearson.com The oxygen atom of the furan (B31954) ring and the aromatic rings themselves influence the regioselectivity of the substitution. researchgate.net The 1-bromoethyl group, being an alkyl group with a bromine atom, can exert both steric and electronic effects on the incoming electrophile. While alkyl groups are generally activating and ortho-, para-directing, the electronegativity of the bromine atom can introduce a deactivating effect. mnstate.edu The interplay of these factors determines the position of substitution on the dibenzofuran nucleus. niscair.res.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Dibenzofurans

| Electrophile | Substituent on Dibenzofuran | Major Product(s) | Reference |

|---|---|---|---|

| Br₂/FeBr₃ | -H | 2-Bromodibenzofuran | mnstate.edu |

| HNO₃/H₂SO₄ | -H | 3-Nitrodibenzofuran | nih.gov |

This table is illustrative and based on general principles of electrophilic aromatic substitution on dibenzofuran. Specific experimental data for this compound is limited in the provided search results.

Metal-Catalyzed Cross-Coupling Reactions at the Dibenzofuran Core

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grwiley.comsioc-journal.cn The dibenzofuran core can participate in such reactions, typically at positions bearing a halide or other suitable leaving group. beilstein-journals.org For instance, a bromo-substituted dibenzofuran can undergo Suzuki, Heck, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups. eie.grmdpi.comoncotarget.com The presence of the 1-bromoethyl substituent may influence the reactivity of other halogenated positions on the dibenzofuran ring, potentially allowing for selective or sequential cross-coupling reactions. beilstein-journals.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Dibenzofuran Derivatives

| Coupling Reaction | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 2-Bromodibenzofuran, Arylboronic acid | Pd(PPh₃)₄ | 2-Aryldibenzofuran | eie.gr |

| Heck Coupling | 2-Bromodibenzofuran, Alkene | Pd(OAc)₂ | 2-Alkenyldibenzofuran | eie.gr |

This table provides general examples of cross-coupling reactions on dibenzofuran. The specific reactivity of this compound in such reactions would depend on the reaction conditions and the presence of other functional groups.

Computational Approaches to Elucidate Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the structures of transition states. researchgate.networdpress.commdpi.com By modeling the potential energy surface of a reaction, computational methods can provide valuable insights into the feasibility of different reaction pathways, the stability of intermediates, and the energies of activation. bogazici.edu.tr

For the reactions of this compound, computational studies can be employed to:

Calculate the bond dissociation energy of the C-Br bond to understand the propensity for radical formation.

Model the transition states for radical addition to various substrates in polymerization and C-C bond formation reactions.

Predict the regioselectivity of electrophilic aromatic substitution by calculating the relative stabilities of the possible sigma-complex intermediates. uomustansiriyah.edu.iq

Elucidate the detailed mechanism of metal-catalyzed cross-coupling reactions, including the oxidative addition, transmetalation, and reductive elimination steps.

These computational insights complement experimental findings and contribute to a more comprehensive understanding of the reactivity of this compound. nih.gov

Derivatization and Analog Synthesis from 2 1 Bromoethyl Dibenzofuran

Synthesis of Novel Dibenzofuran (B1670420) Derivatives via Substitution at the Bromoethyl Group

The primary route for derivatization of 2-(1-Bromoethyl)dibenzofuran is expected to be through nucleophilic substitution at the carbon atom bearing the bromine. This allows for the introduction of a variety of functional groups.

The synthesis of ethers and thioethers from this compound can be conceptually approached through reactions with appropriate nucleophiles.

Ethers: The Williamson ether synthesis provides a classic method for the formation of ethers. This reaction involves the treatment of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from this compound. A wide range of alcohols, including simple alkyl alcohols, substituted phenols, and heterocyclic alcohols, could potentially be used to generate a diverse library of ether derivatives.

Hypothetical Reaction Scheme for Ether Synthesis

This compound + R-OH + Base → 2-(1-Alkoxyethyl)dibenzofuran + H-Base⁺ + Br⁻

| Nucleophile (R-OH) | Potential Product |

| Methanol | 2-(1-Methoxyethyl)dibenzofuran |

| Phenol | 2-(1-Phenoxyethyl)dibenzofuran |

| 2-Pyridinol | 2-(1-(Pyridin-2-yloxy)ethyl)dibenzofuran |

Thioethers: Similarly, thioethers can be synthesized by reacting this compound with a thiol in the presence of a base. The resulting thiolate anion is a potent nucleophile that would readily displace the bromide. This method could be employed to introduce alkyl, aryl, and heteroaryl thioether moieties.

Hypothetical Reaction Scheme for Thioether Synthesis

This compound + R-SH + Base → 2-(1-(Alkylthio)ethyl)dibenzofuran + H-Base⁺ + Br⁻

| Nucleophile (R-SH) | Potential Product |

| Ethanethiol | 2-(1-(Ethylthio)ethyl)dibenzofuran |

| Thiophenol | 2-(1-(Phenylthio)ethyl)dibenzofuran |

| 2-Thiophenemethanethiol | 2-(1-((Thiophen-2-ylmethyl)thio)ethyl)dibenzofuran |

The introduction of nitrogen-containing functional groups can be achieved through the reaction of this compound with a variety of amines. Primary and secondary amines, both aliphatic and aromatic, are expected to act as effective nucleophiles, leading to the formation of secondary and tertiary amine derivatives, respectively. The reaction conditions would likely need to be controlled to avoid potential side reactions, such as elimination.

Hypothetical Reaction Scheme for Amination

This compound + R¹R²NH → 2-(1-(R¹R²N)ethyl)dibenzofuran + HBr

| Amine (R¹R²NH) | Potential Product |

| Diethylamine | N,N-Diethyl-1-(dibenzofuran-2-yl)ethan-1-amine |

| Aniline | N-(1-(Dibenzofuran-2-yl)ethyl)aniline |

| Morpholine | 4-(1-(Dibenzofuran-2-yl)ethyl)morpholine |

Preparation of Chiral Dibenzofuran Scaffolds

The ethyl group in this compound contains a stereocenter at the carbon atom attached to the bromine. This opens up possibilities for the preparation of chiral dibenzofuran scaffolds, which are of significant interest in medicinal chemistry and materials science.

While no specific enantioselective transformations of this compound have been reported, it is conceivable that such reactions could be developed. For instance, kinetic resolution of a racemic mixture of this compound could be achieved using a chiral nucleophile or a chiral catalyst. This would allow for the separation of the two enantiomers, providing access to enantiomerically pure starting materials for further synthesis.

Chiral dibenzofuran derivatives are valuable as ligands in asymmetric catalysis. The functional groups introduced via substitution at the bromoethyl group could be designed to coordinate with metal centers. For example, chiral amino-alcohol or phosphine-containing derivatives of dibenzofuran could be synthesized and evaluated as ligands in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and cross-coupling reactions. The rigid dibenzofuran backbone could provide a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity in the catalyzed reactions.

Exploration of Organometallic Derivatives of this compound

The bromoethyl group in this compound can also be utilized to form organometallic reagents. These reagents are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The formation of a Grignard reagent, for example, could be achieved by reacting this compound with magnesium metal. The resulting organomagnesium compound would be a potent nucleophile and could be used in reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters, to create more complex molecular architectures.

Hypothetical Reaction Scheme for Grignard Reagent Formation

This compound + Mg → 2-(1-(Magnesiobromo)ethyl)dibenzofuran

Similarly, other organometallic derivatives, such as organolithium or organozinc compounds, could potentially be prepared. These reagents could then participate in various coupling reactions, such as Suzuki, Stille, or Negishi couplings, to attach new aryl or vinyl groups to the ethyl side chain, further expanding the diversity of accessible dibenzofuran derivatives.

Grignard Reagents and Organolithium Compounds

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for forming new carbon-carbon bonds. leah4sci.comlibretexts.org The reaction of this compound with these reagents can proceed via two main pathways, depending on whether the dibenzofuran derivative is the electrophile or is converted into the nucleophile.

As an electrophile, the secondary benzylic bromide is susceptible to nucleophilic attack by a pre-formed Grignard reagent (R-MgX) or organolithium compound (R-Li). This substitution reaction would result in the formation of a new C-C bond, replacing the bromine atom with the 'R' group from the organometallic reagent.

Alternatively, this compound can be used to generate its own organometallic derivative. Reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would produce the corresponding Grignard reagent, 1-(dibenzofuran-2-yl)ethylmagnesium bromide. leah4sci.comlibretexts.org Similarly, reaction with lithium metal would yield the organolithium equivalent. libretexts.orgwikipedia.org These newly formed nucleophilic species can then react with a range of electrophiles. For instance, reaction with aldehydes or ketones leads to the formation of secondary or tertiary alcohols, respectively. youtube.commasterorganicchemistry.com

A competing pathway, particularly with strong, sterically hindered bases, is the E2 elimination reaction, which would yield 2-vinyldibenzofuran. ksu.edu.saaskthenerd.commasterorganicchemistry.com This vinyl derivative serves as a valuable monomer for polymerization, as will be discussed in a later section.

Table 1: Representative Reactions with Organometallic Reagents This table presents plausible, chemically sound reactions based on established principles of organic chemistry, as direct experimental data for this compound was not found in the literature search.

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| This compound | Methylmagnesium bromide | 2-(1-Methylethyl)dibenzofuran | Nucleophilic Substitution |

| This compound + Mg | Formaldehyde | 2-(Dibenzofuran-2-yl)propan-1-ol | Grignard formation then addition |

| This compound + Mg | Acetone | 2-(Dibenzofuran-2-yl)-2-methylpropan-1-ol | Grignard formation then addition |

Metal-Organic Framework (MOF) Ligands Deriving from this compound

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. wpi.edu The properties of a MOF are largely determined by the geometry and functionality of its organic linkers. Dibenzofuran derivatives, particularly dicarboxylic acids, have been utilized as ligands in MOF synthesis due to their rigidity and thermal stability. rsc.orgresearchgate.netrsc.orgchalcogen.ro

While this compound cannot directly act as a MOF ligand, it serves as a key precursor for suitable ligand synthesis. The bromoethyl group can be chemically transformed into a coordinating group, such as a carboxylic acid. A plausible synthetic route would involve the elimination of HBr to form 2-vinyldibenzofuran, followed by oxidation of the vinyl group to a carboxylic acid. To create a difunctional linker necessary for MOF construction, a second carboxylic acid group would need to be present on the dibenzofuran skeleton, for instance at the 8-position, yielding dibenzofuran-2,8-dicarboxylic acid.

Another powerful strategy is post-synthetic modification (PSM), where a pre-assembled MOF containing reactive functional groups is chemically altered. rsc.orgescholarship.orgacs.orgresearchgate.netresearchgate.net For example, a MOF could be constructed using a ligand containing a placeholder functional group that is later converted to the desired moiety. This allows for the incorporation of functionalities that might not be stable under the initial MOF synthesis conditions.

Table 2: Potential Dibenzofuran-Based MOF Ligands This table outlines potential ligand structures derivable from dibenzofuran precursors for MOF synthesis.

| Ligand Name | Precursor Moiety | Potential Coordinating Groups |

|---|---|---|

| Dibenzofuran-2,8-dicarboxylic acid | Dibenzofuran | Two carboxylate groups |

| 5-(Dibenzofuran-2-yl)isophthalic acid | Dibenzofuran | Two carboxylate groups |

Polymerization Reactions Utilizing this compound as a Monomer or Initiator

The unique structure of this compound allows it to be used in polymer synthesis in two distinct ways: as an initiator for chain-growth polymerization or as a precursor to a monomer for polyaddition reactions.

Synthesis of Dibenzofuran-Containing Polymers

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that enables the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. cmu.eduwikipedia.org The process relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal complex. The secondary benzylic bromide structure of this compound makes it an excellent candidate for an ATRP initiator. banglajol.info

In a typical ATRP process, a catalyst (e.g., Cu(I)Br complexed with a ligand like PMDETA) would reversibly abstract the bromine atom from this compound. This generates a dibenzofuran-ethyl radical that can initiate the polymerization of various vinyl monomers, such as styrene (B11656) or methyl methacrylate. The resulting polymer chains would each contain a dibenzofuran moiety at one end.

Alternatively, as mentioned previously, this compound can be converted to 2-vinyldibenzofuran via an elimination reaction. ksu.edu.sa This monomer can then undergo polymerization through various methods, including cationic polymerization, to produce poly(2-vinyldibenzofuran). nih.gov This polymer would feature dibenzofuran units as pendant side chains along the polymer backbone.

Table 3: Hypothetical ATRP of Methyl Methacrylate Initiated by this compound This table presents expected outcomes for a controlled polymerization, illustrating the relationship between monomer/initiator ratio and molecular weight.

| Monomer | [Monomer]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Expected Polydispersity Index (PDI) |

|---|---|---|---|

| Methyl Methacrylate | 50:1 | 5,000 | < 1.2 |

| Methyl Methacrylate | 100:1 | 10,000 | < 1.2 |

| Methyl Methacrylate | 250:1 | 25,000 | < 1.3 |

Material Science Applications of Such Polymers

Polymers incorporating rigid, aromatic structures like dibenzofuran are of significant interest in material science due to their unique properties. researchgate.net The bulky, planar dibenzofuran group can impart several desirable characteristics to a polymer.

Polymers with dibenzofuran side chains, such as poly(2-vinyldibenzofuran), are expected to exhibit high glass transition temperatures (Tg) due to the restricted motion of the bulky pendant groups. nih.gov This translates to high thermal stability, making them suitable for applications in high-performance plastics and heat-resistant materials. researchgate.netmdpi.com

Furthermore, the dibenzofuran moiety possesses interesting photophysical and electronic properties. Its incorporation into polymers can lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aromatic side chains can facilitate charge transport and influence the luminescent properties of the material. The specific properties can be tuned by controlling the polymer architecture and the nature of the polymer backbone. researchgate.net

Applications of 2 1 Bromoethyl Dibenzofuran in Advanced Chemical Research Excluding Clinical

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The primary role of 2-(1-Bromoethyl)dibenzofuran in organic synthesis is that of a key intermediate or building block. The bromine atom on the ethyl side chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups. Furthermore, the bromoethyl group can undergo elimination reactions to form a vinyl-dibenzofuran derivative, which can then participate in polymerization or cross-coupling reactions. This versatility makes it a strategic precursor for constructing more complex molecular architectures. nbinno.com

Precursor to Natural Product Analogs

The dibenzofuran (B1670420) nucleus is a structural motif found in a number of biologically active natural products. ekb.eg Consequently, synthetic derivatives of dibenzofuran are critical for the synthesis of natural product analogs, which are developed to enhance efficacy, improve stability, or probe structure-activity relationships (SAR). For instance, dibenzofuran structures are related to morphine alkaloids and have been investigated for their physiological properties. ekb.eg

The compound this compound can serve as a starting material for such analogs. The bromoethyl side chain can be converted into various other functional groups to mimic or alter the side chains found in natural products. For example, substitution of the bromine with an amine-containing group could lead to analogs of certain alkaloids. During the pharmacochemistry assessment of dibenzofuran morphine-like analogs, methods for introducing aminoalkyl groups were a key focus. biointerfaceresearch.com

Table 1: Potential Reactions of this compound for Analog Synthesis

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Azide (NaN₃) followed by reduction | Aminoethyl (-CH(CH₃)NH₂) | Synthesis of alkaloid analogs |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) followed by hydrolysis | Carboxylic Acid (-CH(CH₃)COOH) | Creation of acidic side chains |

| Elimination | Potassium tert-butoxide | Vinyl (-CH=CH₂) | Precursor for further additions |

Building Block for Agrochemicals (non-clinical applications)

Dibenzofuran and its derivatives have been explored for their potential use in agrochemicals. researchgate.net The core structure has been associated with fungicidal and insecticidal properties. biointerfaceresearch.comgoogle.com The development of effective and environmentally benign agrochemicals often involves the synthesis of a library of related compounds to identify a candidate with optimal activity and a favorable environmental profile.

As a synthetic intermediate, this compound provides a convenient starting point for creating a diverse range of derivatives for screening. The reactive handle allows for the attachment of various toxophoric or pharmacophoric groups that are known to be active in pesticides. For example, coupling the dibenzofuran moiety to other heterocyclic systems known for their biological activity is a common strategy in the development of new agrochemicals.

Contribution to Materials Science and Engineering

The rigid, planar, and aromatic nature of the dibenzofuran core imparts desirable thermal and electronic properties, making it an attractive component for advanced materials. ekb.eg

Development of Organic Electronic Materials

Dibenzofuran derivatives are significant in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nbinno.com They are often used as host materials in the emissive layer due to their high triplet energy and good thermal stability, which are crucial for the performance and longevity of blue phosphorescent OLEDs. google.com Brominated dibenzofurans are key intermediates in the synthesis of these advanced materials, as the bromine atom facilitates essential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build larger, conjugated molecules. nbinno.com

The compound this compound can be envisioned as a building block for such materials. The bromoethyl group could be converted to a vinyl group via elimination, which could then be polymerized or used in coupling reactions to extend the π-conjugated system. Alternatively, the bromine could be substituted to link the dibenzofuran core to other chromophores. Researchers have synthesized blue electroluminescent materials by incorporating dibenzofuran into anthracene (B1667546) derivatives, demonstrating the utility of the dibenzofuran scaffold in tuning the electronic and optical properties of materials for OLEDs. researchgate.netbwise.kr

Table 2: Properties of Dibenzofuran for Organic Electronics

| Property | Significance |

|---|---|

| High Thermal Stability | Ensures device longevity and stable performance at high temperatures. |

| Wide Bandgap / High Triplet Energy | Suitable as a host material for high-energy (blue) phosphorescent emitters. |

| Rigid Planar Structure | Promotes ordered molecular packing and efficient charge transport. |

Applications in Specialty Polymer Science and Engineering

In polymer science, functionalized aromatic compounds are used to create high-performance polymers with enhanced thermal stability, mechanical strength, or specific optical properties. nbinno.com The bromoethyl group on this compound is a versatile functional group for polymer synthesis. It can act as an initiator for certain types of polymerization or as a site for grafting the rigid dibenzofuran unit onto an existing polymer backbone.

Incorporating the dibenzofuran moiety into a polymer chain can significantly increase its glass transition temperature (Tg) and thermal stability due to the rigidity of the fused ring system. This makes such polymers suitable for applications requiring high-temperature resistance. Furan-based polymers, such as those derived from difuran diamine, have been investigated for creating bio-based benzoxazine (B1645224) thermosets with good thermal stability. researchgate.net

Exploration in Catalysis and Ligand Design

The rigid backbone of dibenzofuran makes it an excellent scaffold for the design of ligands used in transition metal catalysis. nbinno.com The defined geometry of ligands is crucial for achieving high selectivity (e.g., enantioselectivity) in catalytic reactions. Dibenzofuran has been incorporated into various ligand types, including N-heterocyclic carbenes (NHCs) and phosphines, for use with metals like palladium and rhodium. nbinno.comrsc.org

While 3-aminodibenzofuran (B1200821) is a more common starting point for ligand synthesis, this compound represents a precursor that could be transformed into a coordinating group. nbinno.com For example, the bromine could be substituted by a diphenylphosphine (B32561) group ((C₆H₅)₂P-) through reaction with lithium diphenylphosphide to create a phosphine (B1218219) ligand. The steric and electronic properties of such a ligand could then be fine-tuned by modifying other positions on the dibenzofuran ring, potentially leading to new catalysts for reactions like C-H activation or cross-coupling. nbinno.com

Ligands for Transition Metal Catalysis

The dibenzofuran nucleus can be functionalized to create ligands for transition metal catalysts. The presence of the oxygen atom and the aromatic system allows for the introduction of various donor atoms (e.g., phosphorus, nitrogen, or sulfur) that can coordinate to a metal center. The bromoethyl group on this compound could serve as a handle for further chemical modification to introduce such coordinating groups.

For instance, the bromine atom could be displaced by a phosphine-containing nucleophile to generate a phosphine ligand. The resulting ligand would possess the rigid dibenzofuran backbone, which can influence the steric and electronic properties of the catalyst, potentially leading to high selectivity in catalytic reactions such as cross-coupling, hydrogenation, or hydroformylation.

Table 1: Potential Ligand Features Derived from this compound

| Feature | Potential Influence on Catalysis |

| Rigid Dibenzofuran Backbone | Enhances catalyst stability and can impart specific steric bulk, influencing enantioselectivity or regioselectivity. |

| Bromoethyl Functional Group | Allows for post-synthetic modification to introduce a variety of coordinating moieties (e.g., phosphines, amines, thiols). |

| Aromatic System | Can be electronically tuned through further substitution on the dibenzofuran rings to modulate the electronic properties of the metal center. |

Organic Catalysis and Organocatalysis

In the field of organocatalysis, molecules containing specific functional groups can act as catalysts without the need for a metal center. While this compound itself is not a typical organocatalyst, it could be a precursor to one. For example, the bromoethyl group could be converted into a chiral amine or a thiourea (B124793) moiety, both of which are common functional groups in asymmetric organocatalysis. The rigid dibenzofuran scaffold could provide a well-defined chiral environment around the catalytic center, potentially enabling highly stereoselective transformations.

Analytical Applications in Chemical Detection and Sensing

The photophysical properties of the dibenzofuran core make it an attractive component for the development of fluorescent probes and chemosensors.

Fluorescent Probes Incorporating Dibenzofuran Moieties

Dibenzofuran derivatives are known to exhibit fluorescence. The emission properties of these molecules can be sensitive to their local environment. By attaching a specific receptor unit to the dibenzofuran fluorophore, a fluorescent probe can be designed to detect a particular analyte. The bromoethyl group of this compound could be used to link such a receptor. Upon binding of the analyte to the receptor, a change in the fluorescence of the dibenzofuran moiety (e.g., quenching, enhancement, or a shift in wavelength) could be observed, allowing for the quantification of the analyte.

Table 2: Potential Design of a Fluorescent Probe from this compound

| Component | Function |

| Dibenzofuran | Fluorophore (light-emitting unit) |

| Bromoethyl Group | Linker attachment point |

| Receptor Moiety (to be attached) | Analyte binding unit |

Chemosensors for Environmental and Industrial Monitoring (non-clinical)

Building on the principles of fluorescent probes, chemosensors incorporating the dibenzofuran scaffold could be developed for environmental and industrial monitoring. For example, a dibenzofuran derivative functionalized with a specific binding site for a heavy metal ion could be used to detect the presence of that ion in water samples. The high sensitivity of fluorescence-based detection would allow for the monitoring of pollutants at very low concentrations. The versatility of the bromoethyl group would permit the attachment of a wide range of receptors, potentially leading to sensors for various environmental contaminants or industrial process chemicals.

Computational and Theoretical Investigations of 2 1 Bromoethyl Dibenzofuran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the fundamental characteristics of a molecule. wavefun.com By solving the Schrödinger equation for a given molecular system, properties such as electronic structure and reactivity can be determined. wavefun.com Density Functional Theory (DFT) is a common method employed for these calculations, offering a balance between accuracy and computational cost. ijarset.comchemmethod.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energies of these orbitals and the gap between them provide valuable information about a molecule's reactivity. researchgate.net

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. wpmucdn.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. wpmucdn.com A smaller HOMO-LUMO energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net

For 2-(1-bromoethyl)dibenzofuran, the dibenzofuran (B1670420) moiety, being an electron-rich aromatic system, is expected to significantly influence the HOMO. The bromine atom, being electronegative, will likely lower the energy of the orbitals it is associated with. The specific energies of the HOMO and LUMO would require detailed DFT calculations. However, it can be anticipated that the HOMO is primarily located on the dibenzofuran ring system, while the LUMO may have significant contributions from the bromoethyl group, particularly the antibonding orbital of the C-Br bond.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO |

| Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual quantum chemical calculations. |

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netreadthedocs.io These maps are generated by calculating the electrostatic potential at the electron density surface of the molecule. sparkle.pro.br Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. researchgate.netyoutube.com Conversely, regions of positive potential (usually colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. researchgate.netyoutube.com

In this compound, the oxygen atom of the furan (B31954) ring and the π-system of the aromatic rings are expected to be regions of negative electrostatic potential. The hydrogen atoms and the carbon atom attached to the bromine will likely exhibit a positive electrostatic potential due to the electronegativity of the neighboring atoms. The bromine atom itself can exhibit a phenomenon known as a "sigma-hole," where there is a region of positive potential on the outermost portion of the atom along the C-Br bond axis, making it a potential halogen bond donor. researchgate.net

Natural Bond Orbital (NBO) analysis and Mulliken population analysis are computational methods used to quantify the charge distribution on each atom of the molecule. chemmethod.com This data provides a more detailed, numerical understanding of the partial charges on individual atoms, complementing the visual information from the ESP map.

Conformational Analysis and Stereochemistry

The bromoethyl substituent in this compound introduces a chiral center and rotational freedom, leading to different spatial arrangements of the atoms.

Energy Minimization Studies of Rotamers

Due to rotation around the single bond connecting the ethyl group to the dibenzofuran ring, different rotational isomers, or rotamers, can exist. dss.go.th Energy minimization studies, typically performed using molecular mechanics or quantum chemical methods, can be used to determine the relative stabilities of these rotamers. acs.org The calculations identify the geometries that correspond to energy minima on the potential energy surface.

For this compound, the primary rotamers would be defined by the dihedral angle between the C-Br bond and the plane of the dibenzofuran ring. Steric interactions between the bromine atom, the methyl group, and the hydrogen atoms on the dibenzofuran ring will be the primary determinants of the relative energies of these rotamers. It is likely that the most stable conformers will be those that minimize these steric clashes.

Prediction of Chiroptical Properties

The presence of a chiral center at the carbon atom of the bromoethyl group means that this compound can exist as a pair of enantiomers. These enantiomers will have identical physical properties except for their interaction with plane-polarized light. Chiroptical properties, such as optical rotation and circular dichroism (CD), are used to distinguish between enantiomers.

Quantum chemical calculations can be used to predict the chiroptical properties of a molecule. nih.govresearchgate.net By calculating the electronic transitions and their corresponding rotational strengths, a theoretical CD spectrum can be generated. rsc.org This theoretical spectrum can then be compared with experimental data to determine the absolute configuration of a chiral molecule. uva.nl The prediction of these properties for the enantiomers of this compound would provide valuable information for their experimental characterization.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By modeling the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products. cam.ac.uk The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. acs.org

For this compound, several reaction pathways could be investigated. For example, nucleophilic substitution reactions at the chiral carbon, where the bromine atom acts as a leaving group, are a likely transformation. Computational modeling could be used to explore the transition states for both SN1 and SN2 mechanisms. The calculations could also shed light on the stereochemical outcome of such reactions.

Furthermore, reactions involving the dibenzofuran ring system, such as electrophilic aromatic substitution, could be modeled. nih.gov The calculated electrostatic potential map would be a useful guide in predicting the most likely sites for electrophilic attack. By characterizing the transition states for these various potential reactions, a deeper understanding of the chemical reactivity of this compound can be achieved.

Free Energy Profiles for Substitution and Elimination Reactions

The presence of a bromoethyl group on the dibenzofuran scaffold makes this compound a substrate for competing nucleophilic substitution (SN) and elimination (E) reactions. As a secondary haloalkane, it can potentially react through four distinct pathways: SN1, SN2, E1, and E2. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the preferred reaction mechanism by calculating the free energy profiles for each potential pathway.

The free energy profile maps the energy of the system as it progresses from reactants to products, passing through high-energy transition states. The height of the energy barrier from the reactants to the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. By comparing the activation energies for the SN2, SN1, E2, and E1 pathways, chemists can predict which reaction is kinetically favored under specific conditions.

SN2 (Bimolecular Nucleophilic Substitution): This is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. Its transition state involves a pentacoordinate carbon.

E2 (Bimolecular Elimination): This is also a concerted mechanism where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), leading to the simultaneous formation of a double bond and departure of the bromide. This pathway requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. mdpi.comresearchgate.net

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining first step is the spontaneous dissociation of the C-Br bond. This pathway is favored by polar, protic solvents that can stabilize the intermediate.

E1 (Unimolecular Elimination): This pathway competes with SN1 and also involves the formation of a carbocation intermediate. In the second step, a base removes a β-proton to form an alkene.

Computational studies can model these pathways, locate the structures of the transition states, and calculate their corresponding activation free energies. yorku.caysu.am For a secondary substrate like this compound, the preferred pathway is highly dependent on the strength and concentration of the base/nucleophile and the solvent used.

Table 1: Representative Calculated Activation Free Energies (ΔG‡) for Competing Pathways of a Secondary Haloalkane

| Reaction Pathway | Nucleophile/Base | Typical Calculated ΔG‡ (kcal/mol) | Key Features of the Transition State |

| SN2 | Strong Nucleophile (e.g., I⁻) | 20 - 25 | Pentacoordinate carbon, backside attack |

| E2 | Strong, Sterically Hindered Base (e.g., t-BuO⁻) | 18 - 23 | Anti-periplanar arrangement of H and Br |

| SN1 | Weak Nucleophile/Protic Solvent (e.g., H₂O) | 25 - 30 | Planar carbocation formation (rate-determining) |

| E1 | Weak Base/Protic Solvent (e.g., H₂O) | 26 - 32 | Carbocation formation followed by proton removal |

Note: The values in this table are illustrative for a typical secondary haloalkane and are not specific experimental or calculated values for this compound. The actual values depend heavily on the computational method, basis set, and solvent model used.

In Silico Design of Novel Dibenzofuran-Based Compounds

Beyond studying existing molecules, computational chemistry enables the in silico design of novel compounds. By modifying the dibenzofuran core with different functional groups, researchers can predict the properties of hypothetical molecules before committing to their synthesis. This rational design approach is particularly valuable in materials science, where properties like crystal packing and electronic characteristics are paramount.

Molecular Docking Simulations (for non-biological interactions, e.g., material packing)

While molecular docking is most famously used to predict the binding of a small molecule (ligand) to a biological macromolecule (receptor), the fundamental principles of simulating intermolecular interactions can be applied to predict how molecules will arrange themselves in the solid state. This is often referred to as Crystal Structure Prediction (CSP). acs.org

In the context of materials science, CSP simulations are used to find the most thermodynamically stable crystal packing arrangements (polymorphs) for a given molecule. The simulation generates a multitude of possible crystal structures and then calculates the lattice energy for each one using physics-based force fields. These force fields account for van der Waals forces, electrostatic interactions (calculated using atom-centered partial charges), and other non-covalent interactions that govern how molecules pack together. acs.org

The results of these simulations can predict key material properties derived from the crystal structure, such as:

Density and Packing Efficiency: How tightly the molecules are packed, which affects material density.

Polymorphism: The existence of multiple crystal forms with different properties.

Intermolecular Interactions: Identifying specific interactions like C-H···π or π-π stacking that stabilize the crystal lattice. acs.org

For novel dibenzofuran derivatives designed for applications like organic electronics, predicting the crystal packing is essential as it directly influences charge transport mobility and other electronic properties.

Table 3: Illustrative Data from a Crystal Structure Prediction (CSP) Simulation for a Hypothetical Dibenzofuran Derivative

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) | Key Intermolecular Contacts |

| Form I | P2₁/n | -125.5 | 1.45 | Herringbone π-stacking |

| Form II | Pnma | -122.1 | 1.41 | C-H···O hydrogen bonds |

| Form III | P-1 | -119.8 | 1.38 | Parallel-displaced π-stacking |

Note: This table is a hypothetical representation of CSP results. The most stable predicted form is the one with the lowest (most negative) lattice energy.

Property Prediction via QSAR (Quantitative Structure-Activity Relationship) for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the structure of a set of compounds with variations in a specific property. conicet.gov.arresearchgate.net While widely used for biological activity, the QSAR methodology is equally applicable to predicting non-biological properties relevant to materials science. nih.gov

The process involves several key steps:

Data Set Assembly: A "training set" of dibenzofuran derivatives with known experimental values for a target property (e.g., thermal decomposition temperature, solubility, or HOMO-LUMO gap) is compiled.

Descriptor Calculation: For each molecule in the set, a large number of numerical "molecular descriptors" are calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing molecular branching and shape), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability). researchgate.netnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the target property. nih.gov

Validation: The model's predictive power is rigorously tested using internal validation techniques (e.g., cross-validation) and, ideally, an external test set of compounds not used in model creation. conicet.gov.ar

Once a validated QSAR model is established, it can be used to rapidly predict the properties of new, unsynthesized dibenzofuran derivatives based solely on their chemical structure. This allows for high-throughput virtual screening to identify candidate molecules with optimal characteristics for a specific application, such as high thermal stability for an organic electronic device.

Table 4: Example of a QSAR Model for Predicting a Non-Biological Property (e.g., Thermal Stability)

Hypothetical QSAR Model Equation: Predicted Thermal Stability (°C) = 150.2 + (25.5 * HBD) - (0.5 * MW) + (50.1 * Pol)

Where:

HBD = Number of Hydrogen Bond Donors

MW = Molecular Weight

Pol = Molecular Polarizability (ų)

| Compound | HBD | MW ( g/mol ) | Pol (ų) | Predicted Thermal Stability (°C) |

| Dibenzofuran-A | 1 | 250 | 25.2 | 304.2 |

| Dibenzofuran-B | 0 | 280 | 28.5 | 307.7 |

| Dibenzofuran-C | 2 | 310 | 26.8 | 300.5 |

| Dibenzofuran-D | 0 | 265 | 30.1 | 324.0 |

Note: The model equation and data are purely illustrative to demonstrate the QSAR concept for a non-biological endpoint.

Advanced Analytical Methodologies for 2 1 Bromoethyl Dibenzofuran in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

High-resolution spectroscopy is fundamental to unambiguously determine the molecular structure and electronic properties of 2-(1-Bromoethyl)dibenzofuran and its reaction products. These techniques move beyond simple confirmation to provide detailed insights into atomic connectivity, spatial arrangements, and the specific nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structural elucidation in organic chemistry. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced NMR methods are required for the definitive assignment of complex molecules like dibenzofuran (B1670420) derivatives. nih.gov

Two-dimensional (2D) NMR experiments are crucial for establishing atomic connectivity. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. ipb.pt For mapping longer-range connections (two to three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, allowing for the assignment of quaternary carbons and piecing together the complete molecular framework of substituted dibenzofurans. nih.govipb.ptresearchgate.net

Solid-State NMR (SSNMR) offers unique advantages for analyzing materials containing this compound, especially for halogenated compounds. nih.gov Performing analysis in the solid state avoids interactions with solvents that can complicate spectral interpretation and allows for the measurement of complete NMR interaction tensors. nih.gov This is particularly relevant for studying quadrupolar nuclei like bromine (⁷⁹Br and ⁸¹Br), where SSNMR can provide data on the local structure and geometry of halogen bonds. nih.govwiley.com

| Technique | Nuclei Probed | Information Yielded for this compound |

| COSY | ¹H-¹H | Reveals coupling between protons on the ethyl group and within the aromatic rings, confirming neighbor relationships. nih.gov |

| HSQC | ¹H-¹³C | Directly correlates each proton with its attached carbon, aiding in the assignment of the dibenzofuran backbone and ethyl substituent. ipb.pt |

| HMBC | ¹H-¹³C | Shows 2-3 bond correlations, linking the bromoethyl group to the correct position (C2) on the dibenzofuran ring and confirming the overall structure. researchgate.net |

| Solid-State NMR | ¹³C, ⁷⁹/⁸¹Br | Provides insights into the crystalline packing, polymorphism, and halogen-bonding interactions in solid materials. nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are critical for determining the elemental composition of this compound and its derivatives with high confidence. researchgate.netacs.org This capability is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.

In the context of synthesis, mass spectrometry is a powerful tool for real-time reaction monitoring, particularly when coupled with flow chemistry systems or used for periodic sampling of batch reactions. durham.ac.uknih.gov This on-line analysis allows researchers to track the consumption of reactants, the formation of the desired product, and the appearance of intermediates and by-products. nih.govscielo.br For the synthesis of this compound, this could involve monitoring the bromination of an ethyl-dibenzofuran precursor, allowing for rapid optimization of reaction conditions like temperature and residence time to maximize yield and minimize impurity formation. durham.ac.uk

| Application | Technique | Key Advantages & Data Obtained |

| Product Characterization | HRMS (e.g., Q-TOF) | Provides highly accurate mass-to-charge (m/z) ratio, enabling unambiguous determination of the molecular formula (e.g., C₁₄H₁₁BrO). acs.org |

| Reaction Monitoring | Online ESI-MS | Allows for real-time tracking of reactants, intermediates, and products in a synthesis mixture, facilitating rapid process optimization. durham.ac.ukscielo.br |

| Impurity Identification | LC-MS/MS | Couples chromatographic separation with mass analysis to identify and tentatively structure low-level impurities and side-products from a reaction. durham.ac.uk |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a complementary method for structural analysis by probing the vibrational modes of molecules. thermofisher.com These techniques are highly effective for identifying specific functional groups and tracking their transformation during a chemical reaction. mdpi.com

For this compound, FTIR is particularly sensitive to polar bonds and would clearly show characteristic absorptions for aromatic C-H stretching, C-O-C stretching of the furan (B31954) ring, and vibrations associated with the alkyl C-H bonds. surfacesciencewestern.com Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds and would be well-suited for observing the C-C bonds of the aromatic backbone and potentially the C-Br stretch. thermofisher.comsurfacesciencewestern.com A combined analysis of FTIR and Raman spectra provides a more complete vibrational profile of the molecule. nih.govnih.gov During a synthesis, the disappearance of a precursor's characteristic peak (e.g., an O-H stretch if starting from a hydroxylethyl derivative) and the appearance of a new peak (e.g., a C-Br stretch) can be used to monitor reaction progress. masterorganicchemistry.com

| Functional Group | Technique | Typical Wavenumber Range (cm⁻¹) | Significance for this compound |

| Aromatic C-H Stretch | FTIR / Raman | 3000 - 3100 | Confirms the presence of the aromatic dibenzofuran core. sapub.org |

| Aliphatic C-H Stretch | FTIR / Raman | 2850 - 3000 | Confirms the presence of the ethyl substituent. sapub.org |

| Aromatic C=C Stretch | FTIR / Raman | 1450 - 1600 | Characteristic "fingerprint" vibrations of the dibenzofuran ring system. sapub.org |

| Aryl Ether (C-O-C) | FTIR | 1200 - 1275 (asymmetric) | Key vibration indicating the integrity of the central furan ring. mdpi.com |

| Alkyl Halide (C-Br) | FTIR / Raman | 500 - 600 | Confirms the presence of the bromine atom on the ethyl group. nih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating this compound from starting materials, reagents, and by-products. These separation techniques are crucial for both assessing the purity of a final product and for isolating specific compounds for further study.

The chiral carbon atom in the 1-bromoethyl group means that this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in many chemical and pharmaceutical contexts. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. uma.esheraldopenaccess.us